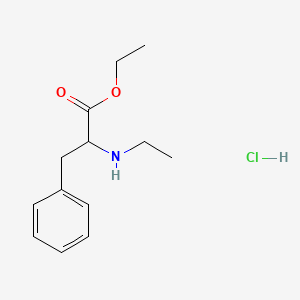

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(ethylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRJMVICILVOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Phenylalanine Methyl Ester Hydrochloride

One of the most reported methods involves the reductive amination of L-phenylalanine methyl ester hydrochloride with acetaldehyde, followed by reduction using sodium triacetoxyborohydride or sodium borohydride.

- Starting Materials:

- HCl∙H-L-phenylalanine methyl ester (1 equiv.)

- Acetaldehyde (0.9 equiv.)

- Triethylamine (1 equiv.)

- Reducing agent: NaBH(OAc)3 or NaBH4

- Solvent: Dry dichloromethane (CH2Cl2)

- Conditions: Room temperature stirring for 1–4 hours

- Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over MgSO4, filtration, and purification.

- Yield: Approximately 73% isolated yield as a white solid

- Characterization: Confirmed by NMR, HPLC, and HRMS data

This method is efficient and yields the target compound with high purity suitable for further pharmaceutical applications.

Ethylation Using Ethyl Triflate

An alternative approach involves the ethylation of norfenefrine (a related phenolic amine) using ethyl triflate in hexafluoroisopropanol (HFIP), followed by quenching with aqueous hydrochloric acid.

- Reagents:

- Norfenefrine (1 equiv.)

- Ethyl triflate (1.5 equiv.)

- Solvent: HFIP

- Quenching agent: 2 M aqueous HCl

- Conditions: Stirring at room temperature for 1 hour

- Yield: NMR yield reported at 79%

- Notes: This method allows direct ethylation leading to the hydrochloride salt form of the product.

N-Alkylation via Alkyl Halides

N-alkylation of phenylalanine esters using ethyl bromide or other alkyl halides in the presence of cesium carbonate in dry dimethylformamide (DMF) under an inert atmosphere is also reported.

- Reagents:

- HCl∙H-L-phenylalanine methyl ester

- Ethyl bromide (alkylating agent)

- Cs2CO3 (base)

- Solvent: Dry DMF

- Conditions: Room temperature, 24 hours under argon atmosphere

- Yield: Moderate to good yields depending on reaction time and stoichiometry.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination (Procedure A) | HCl∙H-L-Phe-OMe + Acetaldehyde | Triethylamine, NaBH(OAc)3, RT, 1-3 h | Dry CH2Cl2 | 73 | High purity, widely used |

| Ethylation with Ethyl Triflate | Norfenefrine + Ethyl triflate | HFIP, 2 M HCl quench, RT, 1 h | HFIP | 79 (NMR) | Direct ethylation, forms HCl salt |

| N-Alkylation with Ethyl Bromide | HCl∙H-L-Phe-OMe + Ethyl bromide | Cs2CO3, DMF, Ar atmosphere, RT, 24 h | Dry DMF | Moderate | Longer reaction time, base required |

Research Findings and Notes

- The reductive amination method using sodium triacetoxyborohydride is favored for its mild conditions and high selectivity, preventing over-alkylation and side reactions.

- Ethyl triflate ethylation is efficient but requires handling of a strong alkylating agent and specialized solvent HFIP, which may limit scalability.

- N-alkylation with alkyl halides is a classical method but may require longer reaction times and careful control of reaction conditions to avoid side products.

- Spectroscopic data (NMR, MS) confirm the structure and purity of the synthesized compound in all methods, with consistent chemical shifts and molecular ion peaks corresponding to the target molecule.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(ethylamino)-3-phenylpropanoic acid.

Reduction: Formation of 2-(ethylamino)-3-phenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features enable the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

2. Biochemical Research

- Enzyme Mechanisms : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a crucial tool for understanding biochemical pathways .

- Cellular Effects : Research has shown that this compound can influence cellular signaling pathways, gene expression, and metabolic processes, leading to potential therapeutic applications .

3. Medicinal Chemistry

- Therapeutic Potential : Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride is under investigation for its potential therapeutic properties, including antiproliferative activity against cancer cells. Studies have suggested that it may inhibit specific enzymes involved in tumor growth .

- Pharmaceutical Development : The compound is also being explored as a precursor for the synthesis of novel pharmaceutical agents targeting various diseases, particularly those involving metabolic dysregulation .

Case Studies

Recent studies have underscored the potential applications of this compound:

Antiproliferative Activity :

- A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of key enzymes involved in cell cycle regulation .

Enzyme Inhibition :

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-Ethyl 2-Amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6)

- Structure: Features a 2-amino group (instead of ethylamino) and a phenyl group at the β-carbon.

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.7 g/mol

- Key Properties : Chiral purity (99% enantiomeric excess), used in peptide synthesis and as a precursor for neurotransmitters .

- Applications : Pharmaceutical research (e.g., dopamine analogs) and asymmetric synthesis .

Ethyl 3-Amino-2-(2,6-difluorophenyl)propanoate Hydrochloride

- Structure: Substituted with a 2,6-difluorophenyl group at the β-carbon and an amino group at the α-carbon.

- Molecular Formula: C₁₁H₁₂F₂NO₂·HCl (estimated)

- Key Properties: Enhanced lipophilicity due to fluorine substituents; improved metabolic stability compared to non-fluorinated analogs.

- Applications : Candidate for CNS-targeting drugs and fluorinated bioactive molecules .

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Structure: Methyl ester with an ethylamino group and branched 3,3-dimethyl substituents.

- Molecular Formula: C₉H₂₀ClNO₂ (estimated)

- Key Properties : Steric hindrance from dimethyl groups reduces reactivity; chiral center influences receptor binding.

- Applications : Intermediate in agrochemicals or specialty polymers .

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

- Structure : Catecholamine backbone with an ethylamine group.

- Molecular Formula: C₈H₁₂ClNO₂

- Key Properties : High polarity due to catechol moiety; critical neurotransmitter.

- Applications : Treatment of Parkinson’s disease and shock .

Comparative Data Table

Research Findings and Key Insights

Substituent Effects: Ethylamino vs. Halogenation: Fluorine or chlorine substituents (e.g., in and ) improve metabolic stability and binding affinity to hydrophobic targets .

Synthetic Routes: Ethyl glycinate hydrochloride is a common starting material for amino acid esters, with reactivity modulated by substituents (e.g., cyano or ethoxycarbonyl groups in ).

Biological Relevance :

- Chiral purity (e.g., the (R)-isomer in ) is critical for receptor specificity in neuroactive compounds .

Biological Activity

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative with the following structural formula:

This compound features an ethylamino group, which can influence its biological activity. The presence of the phenyl group is also critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter enzyme activity, leading to changes in metabolic pathways. For instance, it has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts like pain management or inflammation reduction.

Biological Activities

- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on various enzymes. This property can be leveraged in drug design to develop inhibitors for specific biochemical pathways.

- Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, which can modulate physiological responses. This characteristic is particularly relevant in the context of neuropharmacology and the development of analgesics .

- Therapeutic Potential : Research has suggested potential applications in treating conditions such as chronic pain and inflammation due to its analgesic properties. Its efficacy in these areas is still under investigation, but preliminary data show promise.

Study 1: Analgesic Effects

A study focused on the analgesic effects of this compound demonstrated significant pain relief in animal models. The compound was administered at varying doses, revealing a dose-dependent response in pain reduction, indicating its potential as an effective analgesic agent.

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Study 2: Enzyme Interaction

Another study explored the interaction of this compound with cyclooxygenase (COX) enzymes. The results showed that the compound inhibits COX-1 and COX-2 activities, which are crucial in inflammatory processes.

| Enzyme | Activity (Control) | Activity (Compound) | Inhibition (%) |

|---|---|---|---|

| COX-1 | 100% | 40% | 60% |

| COX-2 | 100% | 35% | 65% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves sequential esterification and amination. For example, starting with ethyl 2-bromo-3-phenylpropanoate reacting with ethylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux. Key parameters include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to avoid side reactions.

- Stoichiometry : Excess ethylamine (1.5–2.0 equivalents) ensures complete substitution of the bromo group.

- Workup : Acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization (ethanol/water) .

- Yield Optimization : Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : 1H NMR shows ethyl ester signals (δ ~1.2 ppm, triplet; δ ~4.1 ppm, quartet) and ethylamino protons (δ ~2.5–3.0 ppm, multiplet). 13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons (δ ~125–140 ppm).

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]+ at m/z 254.1 (C₁₃H₂₀ClNO₂) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reversed-phase column. Adjust mobile phase pH to 3.0 (with TFA) to resolve charged species .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound in asymmetric syntheses?

- Approach :

- Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate transition-state geometries for nucleophilic substitutions. Compare enantiomeric excess (ee) predictions with experimental chiral HPLC data.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in ethanol/water mixtures) to assess how solvent polarity influences reaction pathways .

- Validation : Correlate computational results with X-ray crystallography data (if single crystals are obtainable) to confirm absolute configuration .

Q. How can researchers resolve contradictions in reported stability profiles of this compound under oxidative conditions?

- Experimental Design :

- Controlled Stability Studies : Expose the compound to varying oxidants (e.g., H₂O₂, KMnO₄) at pH 7.4 (phosphate buffer) and 25–40°C. Monitor degradation via LC-MS to identify byproducts (e.g., oxidation at the ethylamino group or ester hydrolysis).

- Data Reconciliation : Compare degradation kinetics (Arrhenius plots) across studies. Use NMR to confirm structural changes (e.g., N-oxide formation) and FT-IR to track functional group alterations .

- Mitigating Factors : Pre-purify the compound to remove trace metal catalysts (from synthesis) that may accelerate oxidation .

Q. What strategies are effective for optimizing the compound’s solubility in aqueous buffers for biological assays?

- Approach :

- Co-Solvent Systems : Test DMSO/water or ethanol/water mixtures (≤10% organic) to enhance solubility without denaturing proteins.

- pH Adjustment : Protonate the ethylamino group (pKa ~9–10) by lowering buffer pH to 6–7, increasing ionic solubility.

- Surfactants : Use non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions .

- Validation : Measure solubility via UV-Vis spectroscopy (calibration curve method) and confirm stability over 24 hours .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.